Mebeverine Hydrochloride

Irritable Bowel Syndrome Quality of Life Antispasmodic Comparative Efficacy

Mebeverine HCl (CAS 2753-45-9) is a pharmacopoeia-grade antispasmodic for IBS R&D. Unlike anticholinergics, it acts locally via sodium channel blockade without systemic side effects—critical for study validity. High aqueous solubility (2% w/v) enables extended-release pellet formulations achieving 93.32% drug release over 12h. Established RCT comparator (NCT05815602; 46.1% pain reduction, RR 1.33 vs. placebo). Supplied GMP-grade with full CoA and ICH stability data. Avoid stearic acid, lactose, sodium CMC, and corn starch.

Molecular Formula C25H36ClNO5
Molecular Weight 466.0 g/mol
CAS No. 2753-45-9
Cat. No. B135855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine Hydrochloride
CAS2753-45-9
Synonyms3,4-Dimethoxybenzoic Acid 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl Ester Hydrochloride;  4-[Ethyl(p-methoxy-α-methylphenethyl)amino]veratric Acid Butyl Ester Hydrochloride;  CSAG 144;  Colaspa;  Colofac;  Colospasmin;  Duspatal;  Duspatalin;  M
Molecular FormulaC25H36ClNO5
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H
InChIKeyPLGQWYOULXPJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mebeverine Hydrochloride (CAS 2753-45-9) Baseline: A Musculotropic Antispasmodic for IBS and Smooth Muscle Research


Mebeverine hydrochloride (CAS 2753-45-9) is the hydrochloride salt form of mebeverine, a β-phenylethylamine derivative and musculotropic antispasmodic agent primarily indicated for the symptomatic treatment of irritable bowel syndrome (IBS) [1]. It acts by directly blocking voltage-operated sodium channels and inhibiting intracellular calcium accumulation in intestinal smooth muscle, thereby relaxing the gut musculature without producing typical atropine-like anticholinergic side effects [2]. As a well-established pharmaceutical compound with over five decades of clinical use, mebeverine hydrochloride serves as both a reference standard in IBS clinical research and a key comparator in antispasmodic drug development pipelines [3].

Why Mebeverine Hydrochloride Cannot Be Simply Substituted with Other Antispasmodics: Evidence-Based Differentiation


Antispasmodic agents within the IBS therapeutic class exhibit fundamentally distinct pharmacological mechanisms, absorption profiles, and clinical efficacy patterns that preclude interchangeable use without compromising study validity or therapeutic outcomes [1]. Unlike anticholinergic agents (e.g., hyoscine) that block muscarinic receptors systemically, mebeverine acts locally on intestinal smooth muscle via sodium channel blockade and calcium inhibition without producing significant anticholinergic adverse effects [2]. Furthermore, comparative head-to-head trials reveal quantifiable differences in pain reduction efficacy, onset of action, and quality-of-life improvement versus agents such as drotaverine and trimebutine, while formulation-specific attributes including high aqueous solubility (facilitated by the hydrochloride salt form versus the water-insoluble free base) and defined excipient incompatibility profiles impose additional constraints on generic substitution [3].

Mebeverine Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Efficacy and Physicochemical Data


Mebeverine vs. Trimebutine: QOL Score Differential in Six-Week Randomized Controlled Trial

In a prospective, randomized head-to-head trial comparing mebeverine (135 mg twice daily) with trimebutine (100 mg twice daily) over six weeks in IBS patients, mebeverine demonstrated a significantly greater improvement in quality-of-life scores as measured by the validated IBS-QOL instrument [1]. While both groups showed statistically significant within-group improvement, the between-group difference favored mebeverine [1].

Irritable Bowel Syndrome Quality of Life Antispasmodic Comparative Efficacy

Mebeverine vs. Drotaverine: Pain Severity Reduction Differential in Four-Week RCT

A randomized double-blind controlled trial directly compared mebeverine (135 mg TID) with drotaverine (80 mg TID) in 200 IBS patients over four weeks [1]. Mebeverine demonstrated measurable pain reduction (46.1% from baseline), though drotaverine showed a larger magnitude of effect (74% reduction) and significantly faster onset of action [1]. This head-to-head data establishes mebeverine's efficacy benchmark against a widely used comparator, enabling informed selection when differential side-effect profiles or availability constraints apply [1].

Abdominal Pain Visual Analog Scale Antispasmodic Onset of Action

Mebeverine vs. Placebo: Pooled Meta-Analysis of Clinical Improvement and Pain Relief

A systematic review and meta-analysis of eight randomized placebo-controlled trials (n=555 patients) provides quantitative benchmarking of mebeverine's efficacy against placebo [1]. The analysis revealed that while mebeverine is well tolerated with no significant adverse effects, its efficacy for global improvement of IBS did not achieve statistical significance relative to placebo in the pooled analysis [1]. This class-level finding contextualizes mebeverine's performance within the broader antispasmodic landscape [2].

Meta-Analysis Placebo-Controlled IBS Clinical Trials

Mebeverine Hydrochloride Solubility Profile: Salt Form vs. Free Base and Solvent Systems

Mebeverine hydrochloride exhibits high aqueous solubility (2% w/v solution in water, pH 4.5-6.5), whereas the free base form is essentially insoluble in water [1]. This solubility differential directly impacts formulation feasibility, with the hydrochloride salt enabling extended-release pellet development using aqueous processing techniques [2]. In DMSO, solubility reaches 93 mg/mL (199.56 mM) at 25°C .

Aqueous Solubility Formulation Development Extended Release

Mebeverine Hydrochloride Excipient Compatibility: Defined Incompatibilities for Formulation Design

Differential scanning calorimetry (DSC) studies have identified specific excipient incompatibilities with mebeverine hydrochloride that are critical for formulation development [1]. The compound is incompatible with stearic acid, lactose, sodium carboxymethyl cellulose, and corn starch [1]. Additionally, mebeverine undergoes pH-dependent ester hydrolysis with half-lives of 90 days in 0.5 M HCl and 0.2 days in 0.1 M NaOH at ambient temperature [1].

Excipient Compatibility DSC Analysis Solid Dosage Form

Mebeverine as Active Comparator in Ongoing Ebastine Superiority Trial

A multicenter randomized controlled clinical trial (NCT05815602) is actively comparing the histamine H1 receptor antagonist ebastine against mebeverine as the active comparator for non-constipated IBS treatment [1]. The trial's primary objective is to provide evidence of ebastine's superiority over mebeverine, with secondary objectives including demonstration of greater abdominal pain reduction [1]. This trial design establishes mebeverine's role as the standard-of-care benchmark against which novel IBS therapeutics are evaluated [1].

Active Comparator IBS Clinical Trial Histamine H1 Antagonist

Mebeverine Hydrochloride High-Value Application Scenarios for Research and Industrial Procurement


IBS Clinical Trial Active Comparator Arm: Reference Standard for Efficacy Benchmarking

Mebeverine hydrochloride serves as the established active comparator in randomized controlled trials evaluating novel IBS therapeutics, as demonstrated by the ongoing NCT05815602 trial comparing ebastine versus mebeverine [1]. Its known efficacy parameters (46.1% pain reduction over 4 weeks at 135 mg TID, RR 1.33 for abdominal pain relief vs. placebo) enable precise sample size calculations and non-inferiority margin determination [2]. Procurement in this context requires GMP-grade material with full certificate of analysis and documented stability under ICH conditions.

Extended-Release Oral Solid Dosage Formulation Development

The high aqueous solubility of mebeverine hydrochloride (2% w/v solution) coupled with its short 2-hour half-life makes it an ideal candidate for extended-release pellet formulation development using aqueous processing techniques [1]. Studies demonstrate that optimized pellet formulations achieve 93.32% drug release after 12 hours with release profiles comparable to marketed sustained-release products [1]. Formulators must exclude incompatible excipients including stearic acid, lactose, sodium CMC, and corn starch to ensure product stability [2].

Analytical Method Development and Reference Standard Qualification

Mebeverine hydrochloride is employed as a reference standard in the development and validation of analytical methods including non-aqueous titration (1 mL 0.1 M perchloric acid = 46.6 mg mebeverine HCl) and UV spectrophotometric determination at 263 nm (A 1%, 1 cm = 263) [1]. The compound's defined physicochemical properties support ion-associate formation methods for conductometric and spectroscopic quantification in pharmaceutical formulations [2]. Procurement for analytical reference standard use requires certified purity (>99%) and documentation traceable to pharmacopoeial monographs.

Smooth Muscle Pharmacology Research: Mechanistic Studies of Intestinal Motility

Mebeverine hydrochloride demonstrates concentration-dependent inhibition of voltage-operated sodium channels and intracellular calcium accumulation in isolated intestinal smooth muscle preparations [1]. At 6×10⁻⁵ M, it causes a 2.1 ± 0.5 mV hyperpolarization and suppression of spike activity in guinea-pig taenia caeci smooth muscle cells [1]. These well-characterized in vitro effects enable its use as a positive control in pharmacological assays evaluating novel spasmolytic agents targeting gastrointestinal smooth muscle [2].

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